2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)-
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Overview
Description
2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenones . Another method involves the elimination of α-bromo-cyclopentanone using lithium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- involves its interaction with molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition, which allows it to form covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar structure but with a different substituent group.
3-Methyl-2-cyclopentenone: Another cyclopentenone derivative with a methyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
70855-14-0 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-9-3-6-11(7-4-9)13-10(2)5-8-12(13)14/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
HMTYZEGZBRUDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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